3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound characterized by a benzoic acid core with a fluoro substituent and a 1H-1,2,4-triazol-1-yl group. Its molecular formula is C₉H₆FN₃O₂, and it has an average mass of approximately 207.161 Da . This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The compound can be classified as an aromatic carboxylic acid due to the presence of the benzoic acid moiety. It falls under the category of heterocyclic compounds because of the triazole ring. The fluoro group contributes to its reactivity and stability, making it a subject of study for various applications in drug design and synthesis.
One prevalent method for synthesizing 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves a nucleophilic substitution reaction. In this process, 3-fluorobenzoic acid reacts with 1H-1,2,4-triazole under specific conditions to yield the desired product. The reaction typically requires careful control of temperature, solvent choice, and reaction time to optimize yield and purity.
The synthesis may involve:
Industrial methods may scale this process up while optimizing conditions for better efficiency and yield through techniques like continuous flow reactors.
The molecular structure of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presence of the fluoro group at the meta position relative to the carboxylic acid significantly influences its chemical properties.
Key structural data includes:
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used.
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibits biological activity through interactions with various enzymes. It can act as both an inhibitor and an activator of specific enzymatic pathways. The mechanism often involves hydrogen bonding and hydrophobic interactions with active sites on enzymes.
Research indicates that this compound can modulate cellular processes such as gene expression and metabolism. For instance, it may influence signaling pathways that regulate cell growth and differentiation .
The physical properties of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid include:
Chemical properties include:
Relevant data from studies suggest that the presence of the fluoro group enhances the compound's stability and lipophilicity compared to similar compounds without this substituent .
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid has several significant applications:
It serves as a ligand in synthesizing metal-organic frameworks (MOFs) and coordination polymers due to its functional groups that can coordinate with metal ions .
The compound is utilized in exploring the biological activity of triazole-containing compounds, particularly their antioxidant properties .
The synthesis of triazole-substituted benzoic acids typically employs nucleophilic aromatic substitution (SNAr) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A robust route to 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives involves reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate, yielding triazole-benzoic acid hybrids 1 and 2 with good efficiency (65-82% yield) [3]. Structural confirmation utilizes multinuclear NMR spectroscopy, where the benzoic acid moiety exhibits characteristic ortho-coupled doublets at δ 8.20–7.60 ppm (J ≈ 8.6 Hz) and a carboxyl proton singlet at δ ~13.10–13.20. The ¹³C NMR spectrum shows five distinct resonances, with the carboxyl carbon at δ ~167.0 ppm [3] [4]. Modifications at the triazole ring are achieved through reflux condensation with aldehydes (24-36 hours) to form benzylidene derivatives (3–12), identified by diagnostic imine signals at δ 9.00–9.50 ppm and δ 160.0–166.0 ppm in ¹H and ¹³C NMR spectra, respectively [3].
Table 1: Key Synthetic Routes for Triazole-Benzoic Acid Hybrids
Reaction Type | Reagents/Conditions | Products | Diagnostic NMR Features |
---|---|---|---|
Triazole formation | Dialkyl-N-cyanoimido(dithio)carbonate/reflux | 1, 2 | δ 2.6 (s, –SCH₃); δ 13.9 (¹³C–SCH₃) |
Schiff base condensation | Aldehydes/EtOH/reflux 24–36 h | 3–12 | δ 9.00–9.50 (s, –CH=N); δ 160–166 (¹³C) |
Thiourea coupling | Benzyl(phenethyl) isothiocyanate/rt | 13–15 | δ 188–189 (¹³C, C=S) |
Esterification | CH₃OH/H⁺ | 16 | δ 3.88 (s, –COOCH₃); δ 52.8 (¹³C) |
Oxidation | H₂O₂/EtOH/reflux | 17 | δ 2.94 (s, –SO₂CH₃); δ 38.7 (¹³C) |
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (TBA-F) serves as a versatile ligand for constructing metal-organic frameworks (MOFs) due to its dual coordination sites: the carboxylate oxygen and triazole nitrogen atoms. A 3D cadmium(II) complex synthesized via hydrothermal methods combines TBA-F (0.15 mmol) and Cd(NO₃)₂·4H₂O (0.15 mmol) in DMF at 92°C for 48 hours, yielding colorless needle-like crystals (29% yield) [5]. X-ray crystallography reveals a hexacoordinated Cd(II) center bonded to four carboxylate oxygen atoms (Cd–O: 2.296–2.309 Å) and two triazole nitrogen atoms (Cd–N: 2.331 Å). The asymmetric unit contains half a Cd(II) ion, one deprotonated TBA-F ligand, and a disordered DMF molecule. Each TBA-F ligand bridges three Cd(II) ions, forming double-walled Cd₈(TBA-F)₈ units that extend into a 3D network stabilized by π-stacking (inter-ring distance: 3.698 Å) [5]. This architecture exploits the divergent coordination angles between the triazole (22.89° dihedral) and carboxylate groups, enabling high-dimensional framework assembly.
Table 2: Metal Coordination Geometry in Cd(II)-TBA-F Complex
Coordination Site | Bond Length (Å) | Bond Angle (°) | Structural Role |
---|---|---|---|
Cd–Ocarboxyl | 2.296–2.308 | 101.096 | Bridges four Cd(II) ions per ligand |
Cd–Ntriazole | 2.331 | Not specified | Connects two Cd(II) ions per ligand |
Ctriazole–Caryl | Not specified | 22.89 | Facilitates π-stacking interactions |
The fluorine atom at the meta-position of TBA-F significantly influences electronic properties and regioselectivity. NMR studies confirm altered electron distribution: the ¹H NMR spectrum of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline (a precursor) shows coupling patterns distinct from non-fluorinated analogs due to fluorine's strong electron-withdrawing effect [6]. SNAr reactions on fluorinated precursors occur preferentially at the C4 position of the benzene ring, driven by fluorine's activation of ortho/para sites. This regioselectivity enables targeted derivatization, such as nucleophilic displacement of halides or palladium-catalyzed cross-coupling at C4 [3] [6]. Computational modeling of TBA-F (CID: 28604576) predicts a collision cross-section of 139.8 Ų for [M+H]⁺, reflecting fluorine's impact on molecular packing and sterics. Additionally, the fluorine atom enhances ligand lipophilicity (calculated LogP: 1.71), crucial for membrane permeability in bioactive analogs [2] [7].
Derivatization focuses on modifying the triazole N1-position or carboxyl group to amplify anticancer activity or metal-binding affinity. Hybrids bearing phenethylthiourea at N1 (e.g., 14) exhibit potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 15.6 µM vs. doxorubicin's 19.7 µM) and HCT-116 colon cancer cells (IC₅₀: 17.3 µM vs. 22.6 µM) [3]. Crucially, 14 shows low toxicity toward normal RPE-1 cells (>80% viability at 50 µM), indicating cancer cell selectivity. QSAR models correlate enhanced activity with electron-withdrawing groups (e.g., –NO₂ at the benzylidene position), which increase the carboxylate's Lewis acidity and metal chelation potential [3] [5]. Esterification of the carboxyl group yields prodrug derivatives (16), while oxidation of methylthio substituents generates sulfonyl derivatives (17) with improved aqueous solubility for coordination chemistry. Such modifications demonstrate the scaffold's dual utility: as anticancer agents inducing apoptosis and as ligands for cytotoxic metal complexes [5] [8].
Table 3: Bioactivity of Select Triazole-Benzoic Acid Hybrids
Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | RPE-1 Viability (%) | Key Structural Feature |
---|---|---|---|---|
2 | 15.9 | 18.2 | >85% (50 µM) | Phenoxy at triazole N1 |
5 | 16.8 | 19.1 | >82% (50 µM) | 2-Hydroxy-5-nitrobenzylidene |
14 | 15.6 | 17.3 | >80% (50 µM) | Phenethylthiourea |
15 | 18.5 | 20.7 | >78% (50 µM) | Benzylthiourea |
Doxorubicin | 19.7 | 22.6 | <40% (50 µM) | Reference compound |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0